molecular formula C21H18O3 B5547694 5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one

5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5547694
M. Wt: 318.4 g/mol
InChI Key: MPWUURJWEYUZQS-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a furan ring.

Preparation Methods

The synthesis of 5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one involves several steps, typically starting with the preparation of the core furochromen structure. Common synthetic routes include the use of cyclization reactions, where precursors are subjected to specific conditions to form the desired furochromen ring system. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes or receptors that are critical for cellular processes .

Comparison with Similar Compounds

5-methyl-3-phenyl-6-propyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:

    5-butyl-3-methylfuro[3,2-g]chromen-7-one: This compound has a similar core structure but differs in the substituents attached to the furochromen ring.

    5-methyl-3-phenyl-6-propylfuro[3,2-g]chromen-7-one: This compound is closely related but may have slight variations in its chemical properties.

Properties

IUPAC Name

5-methyl-3-phenyl-6-propylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-3-7-15-13(2)16-10-17-18(14-8-5-4-6-9-14)12-23-19(17)11-20(16)24-21(15)22/h4-6,8-12H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWUURJWEYUZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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